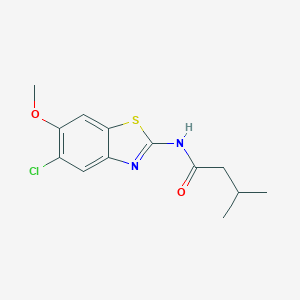
N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "IDB" and has been synthesized using different methods.
作用機序
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide involves its binding to proteins. The compound has been shown to selectively bind to proteins that contain a specific amino acid sequence. This binding leads to a change in the fluorescence properties of the compound, which can be used to visualize protein-protein interactions.
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been shown to have minimal toxicity and does not affect cell viability. The compound has been used to study protein-protein interactions in various biological systems, including cancer cells and neurons. The compound has also been shown to have potential applications in drug discovery and development.
実験室実験の利点と制限
One of the major advantages of N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide is its selectivity for proteins containing a specific amino acid sequence. This selectivity allows for the visualization of specific protein-protein interactions in living cells. However, one of the limitations of this compound is its relatively low fluorescence intensity, which can limit its use in certain applications.
将来の方向性
For research include the development of more potent and selective probes and the use of this compound in the diagnosis and treatment of diseases.
合成法
The synthesis of N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been achieved using different methods. One of the most common methods involves the reaction of 4-iodo-2,5-dimethylphenol with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
科学的研究の応用
N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to proteins and can be used to visualize protein-protein interactions in living cells.
特性
分子式 |
C17H18INO3 |
|---|---|
分子量 |
411.23 g/mol |
IUPAC名 |
N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18INO3/c1-10-6-16(11(2)5-15(10)18)19-17(20)12-7-13(21-3)9-14(8-12)22-4/h5-9H,1-4H3,(H,19,20) |
InChIキー |
ZICDKFFILBYTAK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
正規SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244501.png)
![N-(4-methoxy-3-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244502.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244504.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244505.png)
![N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244509.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)